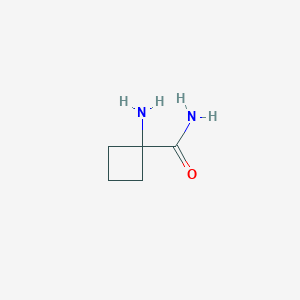

1-Aminocyclobutanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-aminocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4(8)5(7)2-1-3-5/h1-3,7H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILFUQGFSMYYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclobutane Containing Scaffolds in Contemporary Organic Chemistry

The cyclobutane (B1203170) ring, once considered a synthetic curiosity due to its inherent ring strain, is now a prominent structural motif in modern organic and medicinal chemistry. fujifilm.comnih.gov Its importance stems from a unique combination of structural and chemical properties that differ significantly from more common acyclic or larger ring systems.

The puckered, three-dimensional structure of the cyclobutane ring offers a level of conformational restriction that is highly sought after in drug design. nih.govru.nl This rigidity can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. Furthermore, the high fraction of sp³-hybridized carbon atoms in cyclobutane derivatives makes them valuable as bioisosteres for flat aromatic rings, allowing chemists to move away from planar structures and explore three-dimensional chemical space.

Key characteristics and applications of the cyclobutane scaffold include:

Conformational Restriction : The defined puckered structure limits the rotational freedom of substituents, which is advantageous in designing molecules with specific spatial orientations. nih.govru.nl

Metabolic Stability : The incorporation of a cyclobutane ring can enhance a molecule's resistance to metabolic degradation, a crucial factor in drug development. ru.nl

Aryl Isostere : Cyclobutane moieties can serve as non-planar replacements for phenyl groups, improving properties like solubility and metabolic profile while maintaining necessary structural interactions. ru.nl

Directing Pharmacophore Groups : The rigid framework allows for precise positioning of key functional groups to optimize interactions with biological targets like enzymes or receptors. ru.nl

The unique geometry of the cyclobutane ring, characterized by longer C-C bonds and increased p-character compared to acyclic alkanes, contributes to its distinct reactivity. nih.gov While more stable than the highly strained cyclopropane (B1198618) ring, it is reactive enough to participate in specific synthetic transformations, making it a versatile building block. nih.gov The growing availability of synthetic methods has made the incorporation of this scaffold into complex molecules more accessible, fueling its increased application in the search for new bioactive compounds. nih.gov

Overview of Aminocyclobutanecarboxamide Derivatives in Specialized Synthetic Applications

Aminocyclobutane carboxylic acids and their derivatives, such as amides, are valuable building blocks in synthetic chemistry, particularly for creating molecules that mimic or interact with biological systems. thieme-connect.de The presence of both an amino group and a carboxamide group on the same cyclobutane (B1203170) core, as in 1-Aminocyclobutanecarboxamide, provides two distinct points for chemical modification, enabling the synthesis of a diverse range of complex structures.

These derivatives are frequently employed in the construction of peptidomimetics—small molecules designed to mimic the structure and function of peptides. thieme-connect.de The constrained cyclobutane backbone can replace more flexible elements of a natural peptide, leading to analogues with enhanced stability, receptor affinity, or altered biological activity. The synthesis of β-amino acid derivatives is a key area of interest, as these are fundamental components for building biologically active peptides and small molecule pharmaceuticals. nih.gov

Recent synthetic strategies have focused on developing tandem reactions to create complex aminocyclobutane derivatives in a single step. For instance, a base-catalyzed amidation/aza-Michael addition protocol has been developed to produce β-N-heterocyclic cyclobutane carboximides. thieme-connect.deresearchgate.net These products are themselves versatile intermediates, as the carboximide group can readily react with various nucleophiles, providing access to a wide array of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives. researchgate.netresearchgate.net Such methods enhance the chemical diversity of these building blocks, which are crucial for medicinal chemistry applications. researchgate.net The development of stereoselective synthesis, for example through visible-light-catalyzed [2+2] cycloadditions, is also expanding the ability to create specific, chirally pure cyclobutane amino acid derivatives. acs.org

Current Research Trajectories and Definable Knowledge Gaps for 1 Aminocyclobutanecarboxamide

Stereoselective and Asymmetric Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For this compound analogues, establishing the desired chirality early in the synthetic sequence is often the most efficient strategy.

Asymmetric Strecker Reactions for Chiral Aminocyclobutane Carboxylic Acids

The Strecker synthesis, a classic method for producing amino acids, can be adapted to an asymmetric format to yield chiral aminocyclobutane precursors. wikipedia.org This typically involves the reaction of a cyclobutanone (B123998) with a cyanide source and a chiral amine, which acts as a chiral auxiliary. researchgate.net

One prominent approach utilizes commercially available (R)- or (S)-1-phenylethylamine as the chiral auxiliary in a reaction with a suitable cyclobutanone and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netresearchgate.net The diastereomeric α-aminonitriles formed can then be separated, and subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the enantiomerically enriched aminocyclobutane carboxylic acid. The stereochemical outcome of the cyanide addition to the intermediate chiral ketimine can be significantly influenced by the solvent, with protic and aprotic solvents leading to different diastereomeric ratios. researchgate.netresearchgate.net

For instance, the asymmetric Strecker synthesis of 1,2-diaminocyclobutanecarboxylic acid derivatives has been achieved from 2-(N-Cbz)aminocyclobutanone using a chiral benzylic amine, leading selectively to the thermodynamic 1,2-diamino nitriles. researchgate.net

| Starting Material | Chiral Auxiliary | Cyanide Source | Key Outcome |

| 2-(N-Cbz)aminocyclobutanone | Chiral benzylic amine | Not specified | Selective formation of thermodynamic 1,2-diamino nitriles |

| Racemic 2-benzoylaminocyclohexanone | (R)- or (S)-1-phenylethylamine | TMSCN | Asymmetric synthesis of trans-(R,R)- and (S,S)-1,2-diaminocyclohexanecarboxylic acids with ee >99% researchgate.net |

| Racemic 2-methoxycyclopentanone | (S)- or (R)-1-phenylethylamine | Not specified | Diastereomeric nitriles with solvent-dependent composition researchgate.netresearchgate.net |

Organocatalytic and Chiral Ligand-Mediated Synthesis Protocols

The development of organocatalysis and chiral ligand-mediated metal catalysis has provided powerful tools for asymmetric synthesis, often offering high enantioselectivity under mild conditions. rsc.org

Organocatalysis: Chiral organocatalysts, such as those derived from BINOL (1,1′-bi-2-naphthol) or cinchona alkaloids, have been successfully employed in asymmetric Strecker-type reactions and Michael additions to construct chiral aminonitrile precursors. wikipedia.orgmdpi.comnih.gov For example, a BINOL-derived organocatalyst has been used to generate a chiral cyanide anion from KCN, which then adds asymmetrically to α-amido sulphones to produce asymmetric α-aminonitriles with excellent yields and efficiency. mdpi.com Similarly, chiral squaramide catalysts derived from cinchona alkaloids have been shown to be effective in the enantioselective oxa-Michael addition of alcohols to dearomatized phenols, a strategy that can be adapted for the synthesis of complex cyclobutane-containing structures. nih.gov

Chiral Ligand-Mediated Synthesis: Transition metal complexes with chiral ligands are instrumental in a variety of asymmetric transformations. For the synthesis of chiral cyclobutane derivatives, copper- and palladium-catalyzed reactions have shown significant promise. For instance, the copper-mediated enantioselective C-H alkynylation of ferrocenes has been achieved using modified chiral BINOL ligands, demonstrating the potential for ligand-accelerated C-H activation to create planar chiral structures. nih.gov In a different approach, new classes of chiral biaryl ligands derived from 1,2-diaminocyclohexane have been designed for the asymmetric addition of Grignard reagents to ketones, enabling the synthesis of highly enantioenriched tertiary alcohols, a motif that can be incorporated into cyclobutane structures. rsc.orgnih.gov

| Catalysis Type | Catalyst/Ligand Example | Reaction Type | Key Feature |

| Organocatalysis | 3,3′-diiodine-substituted BINOL derivative | Asymmetric Strecker reaction | Uses KCN to generate a chiral cyanide anion for addition to α-amido sulphones. mdpi.com |

| Organocatalysis | Cinchona-alkaloid-based squaramide | Enantioselective oxa-Michael addition | Provides access to chiral spirocyclic ethers with excellent enantioselectivity. nih.gov |

| Chiral Ligand-Mediation | (S)-6,6'-dibromo-BINOL with CuOAc | Enantioselective C-H alkynylation | Constructs planar chiral ferrocenes with high yields and stereoinduction. nih.gov |

| Chiral Ligand-Mediation | Biaryl ligands from 1,2-diaminocyclohexane | Asymmetric Grignard addition to ketones | Modular construction of chiral tertiary alcohols with high enantiomeric excess. rsc.orgnih.gov |

Cyclization Strategies in Aminocyclobutane Carboxamide Synthesis

The formation of the strained cyclobutane ring is a key challenge in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to address this.

Alkylated Cyclization Reactions for Cyclobutane Ring Formation

Alkylated cyclization reactions offer direct routes to substituted cyclobutane rings. A notable example is the double-alkylation of a dianion, such as that derived from 4-methoxyphenylacetic acid, with epichlorohydrin. This reaction proceeds via a magnesium chelate that templates the final ring-closing alkylation to deliver a hydroxy acid as a single diastereomer. acs.org

Another powerful strategy is photoredox-catalyzed cyclobutane synthesis. This involves a deboronative radical addition of an alkylboronic ester to an electron-deficient alkene, followed by a single-electron reduction and a polar 4-exo-tet cyclization with a pendant alkyl halide. nih.gov This method is notable for its mild reaction conditions and excellent functional group tolerance. nih.gov

Ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes represents another innovative approach. This method yields bicyclic α-silyl ketones containing a cyclobutane ring with a quaternary stereocenter. rsc.org The α-silyl ketone functionality then serves as a handle for further derivatization. rsc.org

| Cyclization Method | Key Reagents/Precursors | Key Features |

| Double-Alkylation | Dianion of an acetic acid derivative, epichlorohydrin | Diastereoselective formation of a cyclobutane hydroxy acid. acs.org |

| Photoredox-Catalyzed Cascade | Alkylboronic esters, haloalkyl alkenes | Proceeds via a radical addition-polar cyclization cascade under mild conditions. nih.gov |

| Ring-Expanding Cycloisomerization | Alkylidenecyclopropane acylsilanes | Forms cyclobutane rings with a quaternary stereocenter. rsc.org |

Tandem Base-Catalyzed Amidation/aza-Michael Addition Protocols

Tandem reactions that form multiple bonds in a single operation are highly efficient. A stereoselective one-pot double derivatization of cyclobutene-1-carboxylic acid has been developed using a mild organic base-catalyzed amidation/aza-Michael addition of benzo[d]oxazol-2(3H)-ones. researchgate.netresearchgate.net This reaction generates a transient cyclobutene (B1205218) carboxamide intermediate, which then undergoes an aza-Michael addition with a second equivalent of the nucleophile. researchgate.net This protocol provides novel β-N-heterocyclic cyclobutane carboximide derivatives with a trans geometry. The resulting carboximide is activated for further transformations. researchgate.netresearchgate.net

Similarly, tandem cross-metathesis/intramolecular aza-Michael reactions between enones and unsaturated carbamates, promoted by catalysts like the Hoveyda-Grubbs catalyst in combination with BF3·OEt2, offer an efficient entry to cyclic β-amino carbonyl derivatives. organic-chemistry.org The use of microwave irradiation can dramatically accelerate these processes. organic-chemistry.org

Functional Group Transformations and Derivatization Strategies

Once the core aminocyclobutane carboxamide scaffold is constructed, further modifications of the amino and amide functionalities can be performed to generate a diverse library of analogues. evitachem.com Derivatization is often necessary to improve analytical properties, such as volatility for gas chromatography or the presence of a chromophore for HPLC, or to modulate biological activity. thermofisher.comsigmaaldrich.com

The primary amine of this compound can be derivatized through various reactions, such as acylation, sulfonylation, or reductive amination. The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters or other amide analogues through standard coupling procedures. youtube.com For instance, a carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, which is a highly reactive intermediate for the formation of esters and amides. youtube.com

For analytical purposes, the amino group can be reacted with reagents like 1-naphthylisocyanate to form highly fluorescent derivatives suitable for HPLC analysis. nih.gov For GC-MS analysis, silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the polar amino and carboxyl groups into more volatile silyl (B83357) derivatives. sigmaaldrich.com These derivatization strategies are crucial for both the synthesis of final target compounds and their analytical characterization. ddtjournal.comjfda-online.com

| Functional Group | Transformation/Derivatization | Reagents/Method | Purpose |

| Amine | Acylation/Sulfonylation | Acid chlorides/Sulfonyl chlorides | Synthesis of analogues |

| Carboxamide | Hydrolysis | Acid/Base | Conversion to carboxylic acid for further modification youtube.com |

| Carboxylic Acid | Esterification/Amidation | Alcohol/Amine, coupling agents | Synthesis of analogues youtube.com |

| Amine | Naphthylcarbamoyl formation | 1-Naphthylisocyanate | HPLC analysis (fluorescence detection) nih.gov |

| Amine/Carboxylic Acid | Silylation | MTBSTFA | GC-MS analysis sigmaaldrich.com |

Carboxyl Group Activation and Subsequent Transformations

The synthesis of amides from carboxylic acids, a thermodynamically favorable yet kinetically slow reaction, necessitates the activation of the carboxyl group. This process involves converting the hydroxyl moiety into a more effective leaving group, thereby facilitating nucleophilic attack by an amine. libretexts.orgbachem.com For the synthesis of this compound from its corresponding carboxylic acid, several established activation methodologies are applicable.

A primary and direct method involves the use of thionyl chloride (SOCl₂). The reaction of a carboxylic acid with thionyl chloride effectively converts it into a highly reactive acyl chloride intermediate. libretexts.org This intermediate is not typically isolated but is reacted in situ with an amine. In the context of this compound synthesis, the corresponding N-protected 1-aminocyclobutanecarboxylic acid would first be converted to its acyl chloride, which subsequently reacts with ammonia (B1221849) to yield the desired amide. This one-pot synthesis approach is noted for its efficiency and applicability to industrial-scale production. rsc.org

Another widely employed strategy utilizes coupling reagents, such as carbodiimides. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common in bioconjugate chemistry and peptide synthesis for activating carboxyl groups to form amide bonds. bachem.comresearchgate.net The activation proceeds through a reactive O-acylisourea intermediate which is then susceptible to nucleophilic attack by an amine. The use of additives, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can further enhance efficiency and minimize side reactions like racemization, which is a critical consideration when dealing with chiral centers. bachem.com

Catalytic methods for carboxyl activation have also been developed. Ortho-substituted arylboronic acids, for instance, have been shown to catalyze direct amidation reactions under mild, low-temperature conditions. google.com This method avoids the need for stoichiometric amounts of often toxic and expensive coupling reagents, generating fewer by-products and simplifying purification. google.com

The table below summarizes various reagents used for the activation of carboxylic acids for amidation.

| Activating Agent Class | Specific Reagent(s) | Key Features |

| Halogenating Agents | Thionyl chloride (SOCl₂) | Forms a highly reactive acyl chloride intermediate; suitable for one-pot synthesis. libretexts.orgrsc.org |

| Carbodiimides | EDC, DCC, DIC | Widely used in peptide synthesis; can be used with additives (e.g., HOBt, NHS) to improve efficiency. bachem.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP | Effective coupling reagents, particularly in solid-phase peptide synthesis. |

| Boron-Based Catalysts | Ortho-substituted Arylboronic Acids | Catalytic activation, mild conditions, reduced waste by-products. google.comthieme.de |

| Pyrimidine Derivatives | 2-Mercapto-4,6-dimethylpyrimidine | Functions as an efficient carboxyl activating group for aminolysis reactions. researchgate.net |

Incorporation of N-Heterocyclic Moieties in Cyclobutane Systems

The cyclobutane scaffold is a valuable structural motif in medicinal chemistry, and its combination with N-heterocyclic moieties can lead to compounds with significant biological properties. researchgate.netunica.it The synthesis of analogues of this compound that incorporate N-heterocycles can be achieved through several advanced synthetic strategies.

A prominent method for creating N-heterocycle-substituted cyclobutanes is the aza-Michael addition of N-nucleophiles onto activated cyclobutenes. researchgate.net Research has demonstrated a diastereoselective method for synthesizing various heterocyclic aminocyclobutane esters and amides from readily available starting materials. This approach successfully incorporates a diverse range of N-nucleophiles, including imidazoles, various azoles, and nucleobase derivatives, thereby expanding the chemical diversity of these building blocks. researchgate.net A tandem protocol involving a base-catalyzed amidation followed by an aza-Michael addition has been developed, providing access to novel β-N-heterocyclic cyclobutane carboximide derivatives with a defined trans geometry. researchgate.net

Another strategy involves the [2+2] cycloaddition reaction. An iron-catalyzed method has been developed for synthesizing conformationally restricted cyclobutane-fused N-heterocycles from unactivated precursors. acs.org This provides a direct route to cyclobutane-fused systems like piperidines and azepanes, which are otherwise difficult to access. acs.org

Furthermore, synthetic routes starting from functionalized cyclobutanones have been explored. The reaction of 2-hydroxycyclobutanone with carboxamide-bearing Wittig reagents has been shown to produce β-N-heterocyclic-cyclobutane-fused bicyclic γ-lactones through a cascade reaction. unica.it This highlights the utility of cyclobutanone derivatives as versatile starting points for complex heterocyclic structures. The carboximide moiety in these products is reactive towards nucleophiles, allowing for further diversification to access various derivatives of trans-β-N-heterocyclic cyclobutanecarboxylic acid. researchgate.netresearchgate.net

The table below presents examples of N-heterocyclic moieties that have been successfully incorporated into cyclobutane systems using the aza-Michael addition strategy.

| N-Nucleophile | Product Type | Key Finding |

| Imidazoles | N-Heterocyclic Aminocyclobutane Esters/Amides | Efficient formation of the corresponding substituted cyclobutane. researchgate.net |

| Azoles (e.g., Triazoles) | N-Heterocyclic Aminocyclobutane Esters/Amides | Method enhances the chemical diversity of small ring building blocks. researchgate.net |

| Nucleobase Derivatives (e.g., Theophylline) | N-Heterocyclic Aminocyclobutane Esters/Amides | Successful incorporation demonstrates broad substrate scope for medicinal chemistry applications. researchgate.net |

| Benzo[d]oxazol-2(3H)-ones | β-N-Heterocyclic Cyclobutane Carboximides | A tandem amidation/aza-Michael addition provides stereoselective access to these derivatives. researchgate.net |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful probe of the molecular vibrations of this compound. These vibrations are unique to the molecule's structure and provide a "fingerprint" that allows for its identification and characterization.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. ufl.edu Key functional groups such as the amino (-NH2) and amide (-CONH2) groups exhibit characteristic absorption bands. For instance, the stretching vibrations of the N-H bonds in the amino and amide groups typically appear in the region of 3400-3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the amide group is another prominent feature, usually observed in the range of 1720-1650 cm⁻¹. americanpharmaceuticalreview.com The presence of C-H bonds within the cyclobutane ring also gives rise to stretching and bending vibrations, which are typically observed around 3000-2850 cm⁻¹ and in the fingerprint region (below 1500 cm⁻¹), respectively. libretexts.org

A detailed analysis of the FT-IR spectrum allows for the confirmation of the presence of these key functional groups, providing foundational information about the molecular structure of this compound. The precise positions and intensities of these bands can also offer insights into intermolecular interactions, such as hydrogen bonding. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3400-3300 |

| Amide (-CONH₂) | N-H Stretch | 3400-3300 |

| Amide (-CONH₂) | C=O Stretch | 1720-1650 |

| Cyclobutane Ring | C-H Stretch | 3000-2850 |

| Cyclobutane Ring | C-H Bend | < 1500 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides valuable information about the vibrational modes of this compound. soton.ac.uk This technique is based on the inelastic scattering of laser light and is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com Therefore, the carbon-carbon bonds of the cyclobutane ring are often more prominent in the Raman spectrum compared to the FT-IR spectrum. wallonie.be

The FT-Raman spectrum of this compound would be expected to show characteristic bands for the C-C stretching and ring deformation modes of the cyclobutane moiety. soton.ac.uk The symmetric vibrations of the functional groups, such as the symmetric stretching of the C-N bond, can also be effectively probed. core.ac.uk The combination of both FT-IR and FT-Raman data provides a more complete vibrational profile of the molecule, aiding in a comprehensive structural analysis. americanpharmaceuticalreview.com The fingerprint region in the Raman spectrum, like in FT-IR, contains a multitude of bands that are unique to the molecule, further solidifying its identification. americanpharmaceuticalreview.com

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

To definitively assign the observed vibrational bands in the FT-IR and FT-Raman spectra to specific molecular motions, a Potential Energy Distribution (PED) analysis is often employed. jetir.org This theoretical calculation, typically performed using computational methods like Density Functional Theory (DFT), quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a particular normal mode of vibration. nih.govscirp.org

By performing a PED analysis, researchers can confidently assign, for example, a band at a specific wavenumber to a C=O stretching vibration with a high percentage contribution, while also identifying any coupling with other vibrations. nepjol.info This level of detail is crucial for a precise understanding of the molecule's dynamics and for validating the experimental spectroscopic data. jetir.org The analysis helps to resolve ambiguities in band assignments, especially in the complex fingerprint region where many vibrational modes can overlap. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of this compound. It provides information about the chemical environment, connectivity, and spatial arrangement of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Studies for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the different types of protons (hydrogen atoms) present in this compound and their immediate surroundings. acdlabs.com The spectrum displays signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm), which are characteristic of the electronic environment of each proton. pressbooks.pub

For this compound, distinct signals are expected for the protons of the amino group (-NH₂), the amide group (-CONH₂), and the methylene (B1212753) (-CH₂) groups of the cyclobutane ring. acdlabs.com The chemical shifts of the -NH₂ and -CONH₂ protons can be influenced by factors such as solvent and hydrogen bonding. The protons on the cyclobutane ring will exhibit complex splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. pressbooks.pub This coupling provides valuable information about the connectivity of the atoms. The integration of the peak areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to each signal, allowing for the quantitative determination of the different types of protons. pressbooks.pub

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Amine (-NH₂) | 1.0 - 5.0 |

| Amide (-CONH₂) | 5.0 - 8.5 |

| Cyclobutane (-CH₂) | 1.5 - 3.0 |

Note: These are general predicted ranges and can vary depending on the solvent and other experimental conditions.

¹³C NMR Studies for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of this compound. oregonstate.edu Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift being indicative of its chemical environment. libretexts.org This technique is particularly useful for confirming the number of different carbon atoms and identifying the types of carbon present (e.g., quaternary, methylene).

In the ¹³C NMR spectrum of this compound, separate resonances are expected for the carbonyl carbon of the amide group, the quaternary carbon atom of the cyclobutane ring bonded to the amino and carboxamide groups, and the methylene carbons of the cyclobutane ring. wisc.edu The carbonyl carbon typically appears at a significantly downfield chemical shift (higher ppm value) compared to the sp³ hybridized carbons of the cyclobutane ring. libretexts.org ¹³C NMR spectra are often acquired with proton decoupling, which results in each unique carbon appearing as a single sharp line, simplifying the spectrum and avoiding complex splitting patterns. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Amide (C=O) | 170 - 180 |

| Quaternary Cyclobutane (C-NH₂) | 50 - 70 |

| Methylene Cyclobutane (-CH₂-) | 20 - 40 |

Note: These are general predicted ranges and can vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Conformational Analysis of Related Oligomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. nmr-bio.com For oligomers derived from cyclic amino acids, such as those related to this compound, advanced NMR techniques are critical for determining their conformational preferences, which dictate their biological activity and material properties.

Research on β-peptide oligomers of compounds like (1R,2S)-2-aminocyclobutane-1-carboxylic acid and trans-2-aminocyclobutane carboxylic acid demonstrates the power of NMR in conformational analysis. acs.orgrsc.org These studies show that such oligomers are not floppy and disordered but instead adopt well-defined secondary structures, including strand-type conformations and helical folds. acs.orgrsc.org The specific conformation is often stabilized by a network of hydrogen bonds. rsc.org

To unravel these complex structures, a suite of NMR experiments is employed:

One-dimensional (1D) ¹H NMR: Provides initial insights into the molecular environment. For instance, in studies of peptide oligomerization, the appearance of broad peaks in high-field regions of the spectrum can indicate the formation of aggregates where aliphatic protons are shielded from the solvent. nih.gov

Two-dimensional (2D) NMR: Techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial. ROESY experiments detect protons that are close in space, providing distance constraints that are essential for building a 3D model of the oligomer. acs.org This information helps to define the peptide's fold and the orientation of its constituent residues.

Variable Temperature (VT) NMR: By studying NMR spectra at different temperatures, researchers can investigate the stability of intramolecular hydrogen bonds, which are key to maintaining a folded structure.

In conjunction with theoretical calculations and other spectroscopic methods like Infrared (IR) and Circular Dichroism (CD) spectroscopy, NMR data provides a detailed picture of the conformational landscape of these oligomers. rsc.orgresearchgate.netauremn.org.br For example, studies on peptides containing cis-cyclobutane residues show they tend to form strand-like structures, while those with trans-cyclobutane residues can fold into a 12-helical conformation. acs.orguab.cat This detailed structural information is vital for designing novel foldamers and biomaterials.

Advanced Surface and Molecular Spectroscopic Methods in Related Studies

Auger Electron Spectroscopy (AES) for Surface Composition

Auger Electron Spectroscopy (AES) is a powerful surface-sensitive technique used to determine the elemental composition of the outermost layers of a material, typically within a depth of 3-10 nanometers. carleton.edueag.com The method involves bombarding a sample surface with a focused beam of high-energy electrons. eag.com This causes a core electron to be ejected from an atom, creating an unstable vacancy. An outer shell electron then drops to fill this vacancy, and the excess energy is released by ejecting a second electron—the Auger electron. wikipedia.org

The kinetic energy of the emitted Auger electron is characteristic of the element from which it originated, allowing for elemental identification of all elements except hydrogen and helium. carleton.edu

Key features of AES include:

High Surface Sensitivity: The low energy of Auger electrons means they can only escape from the top few atomic layers of the sample, making AES ideal for surface analysis. wikipedia.org

High Spatial Resolution: Modern AES instruments use a field emission electron source that can be focused to diameters as small as 5-10 nanometers, enabling the elemental analysis of very small surface features. carleton.edueag.com

Elemental Mapping: By rastering the electron beam across the surface, AES can generate spatially resolved chemical images, known as Scanning Auger Microscopy (SAM), showing the distribution of elements. wikipedia.orgnasa.gov

Depth Profiling: When combined with an ion gun that sputters away the surface layer by layer, AES can provide a compositional depth profile, revealing the elemental makeup as a function of depth. carleton.edumicro.org.au

In the context of this compound research, AES could be used to analyze the surface of materials to which the compound has been adsorbed or chemically bonded. For instance, it could verify the elemental composition (Carbon, Nitrogen, Oxygen) on the surface of a modified substrate or detect impurities.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is another premier surface analysis technique that provides not only the elemental composition but also detailed chemical state information. diva-portal.orgeag.com The technique works by irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons from the sample's surface (top 1-10 nm). unimi.itcnrs.fr The binding energy of these emitted electrons is then measured, which is unique to each element and its chemical environment. unimi.it

This "chemical shift" is a key advantage of XPS, as it allows for the identification of an element's oxidation state and its bonding to other atoms. cnrs.frnasa.gov For amino acids and related compounds like this compound, XPS can distinguish between the different chemical environments of carbon, oxygen, and nitrogen atoms. diva-portal.orgwhiterose.ac.uk

Applications in Amino Acid Analysis:

Functional Group Identification: The C 1s spectrum of an amino acid can be resolved into components corresponding to carbon in different functional groups: C-C/C-H bonds, C-N (amine) bonds, and O=C-O (carboxylate) bonds. diva-portal.org Similarly, the N 1s spectrum can distinguish between amine (-NH2) and protonated amine (-NH3+) groups, confirming the zwitterionic state of amino acids in solid form. diva-portal.orgwhiterose.ac.uk

Quantitative Analysis: The area under each peak in an XPS spectrum is proportional to the concentration of that element on the surface, allowing for quantitative elemental analysis. eag.comunimi.it

The table below shows typical binding energy ranges for functional groups found in amino acids, which would be relevant for analyzing this compound.

Interactive Table: Typical XPS Binding Energies for Functional Groups in Amino Acids

| Element | Core Level | Functional Group | Typical Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~285.0 |

| Carbon | C 1s | C-N | ~286.1 |

| Carbon | C 1s | C=O (Amide) | ~288.0 |

| Carbon | C 1s | O=C-O (Carboxylate) | ~288.5 |

| Nitrogen | N 1s | C-N (Amide/Amine) | ~399.8 - 400.5 |

| Nitrogen | N 1s | N-H₃⁺ (Protonated Amine) | ~401.5 - 402.0 |

| Oxygen | O 1s | C=O (Amide/Carboxylate) | ~531.0 - 532.0 |

| Oxygen | O 1s | C-O | ~532.5 - 533.5 |

Note: Binding energies can vary slightly depending on the specific molecule, instrument calibration, and charge correction methods.

Fluorescence Microscopy in Biologically Relevant Interactions

Fluorescence microscopy is a vital tool in cell and molecular biology for visualizing specific molecules and their interactions within complex biological systems, including live cells. licorbio.comchemetrix.co.za The technique relies on fluorescence, a phenomenon where a molecule (a fluorophore) absorbs light at one wavelength and emits it at a longer wavelength. researchgate.net By attaching fluorophores to specific molecules of interest, researchers can observe their location, movement, and interactions with unprecedented detail. chemetrix.co.za

This method is fundamental for studying a wide range of biological processes, such as protein localization, cellular dynamics, and gene expression. licorbio.comnih.gov

Potential Application to this compound:

While direct studies are not cited, the principles of fluorescence microscopy can be applied to investigate the biological role of this compound or its derivatives. The research workflow would typically involve:

Fluorophore Labeling: The compound of interest, or a molecule it interacts with, would be chemically linked to a fluorescent dye (a fluorophore).

Introduction into a Biological System: The fluorescently-tagged compound would be introduced into a cellular environment, for example, a cell culture.

Visualization: A fluorescence microscope would be used to excite the fluorophore with a specific wavelength of light (e.g., from a laser) and collect the longer-wavelength light that it emits. This allows for the visualization of the compound's distribution within the cell.

Interaction Studies: By using multiple fluorophores with different colors (e.g., green fluorescent protein and a red fluorescent dye), it is possible to track the interaction between the labeled compound and a specific cellular target, such as a protein or organelle.

This approach could provide critical insights into the mechanism of action of biologically active compounds by revealing where they accumulate in a cell and what cellular components they interact with. chemetrix.co.zabiorxiv.org The main challenge lies in ensuring that the attachment of the fluorophore does not alter the compound's natural biological activity. chemetrix.co.za

Computational and Theoretical Investigations of 1 Aminocyclobutanecarboxamide

Density Functional Theory (DFT) Calculations for Molecular Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach in chemistry and physics for calculating molecular properties with a favorable balance between accuracy and computational cost. DFT calculations can elucidate geometric parameters, vibrational modes, electronic properties, and reactivity, providing a static, ground-state picture of the molecule.

Geometric optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Aminocyclobutanecarboxamide, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency computations are typically performed. These calculations serve two main purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond in the amide group or the N-H bonds in the amine group.

Illustrative Data: Optimized Geometric Parameters

The following table presents hypothetical, yet chemically reasonable, geometric parameters for this compound that would be obtained from a DFT geometric optimization calculation.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-C (cyclobutane) | ~1.55 Å |

| C-C(O) | ~1.52 Å | |

| C-N (amine) | ~1.47 Å | |

| C=O (amide) | ~1.24 Å | |

| C-N (amide) | ~1.35 Å | |

| Bond Angles | C-C-C (cyclobutane) | ~88-90° |

| N-C-C(O) | ~112° | |

| O=C-N (amide) | ~123° |

Frontier Molecular Orbital (FMO) theory is a practical application of molecular orbital theory used to predict the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals, revealing which atoms are most involved in electron donation and acceptance.

Illustrative Data: Frontier Molecular Orbital Properties

This table shows representative values for FMO analysis.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | +1.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 8.0 | Energy difference between HOMO and LUMO; indicates chemical stability. |

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by placing a positive point charge at various locations around the molecule and computing the energy of interaction. The resulting map uses a color scale to show regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the MESP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amine and amide hydrogens.

Illustrative Data: Global Reactivity Descriptors

The table below provides hypothetical values for global reactivity descriptors, calculated from HOMO and LUMO energies.

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | -E(HOMO) | 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | -1.5 | Energy released when an electron is added. |

| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -2.5 | Electron escaping tendency. |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 4.0 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ²/2η | 0.78 | Capacity to accept electrons. |

Noncovalent interactions (NCIs) are critical in determining the supramolecular structure, crystal packing, and biological interactions of a molecule. NCI analysis is a computational technique that visualizes these weak interactions in real space based on the electron density and its derivatives. This method can identify and characterize different types of non-covalent contacts:

Hydrogen Bonds: Strong, attractive interactions, typically shown as distinct, low-density, low-gradient regions between a hydrogen donor and an acceptor.

Van der Waals Interactions: Weaker, diffuse attractive forces.

Steric Repulsion: Unfavorable interactions due to overlapping electron clouds, often seen in the center of rings or between bulky groups.

For this compound, NCI analysis would be instrumental in understanding how molecules interact with each other in a solid state or with a biological target, highlighting the roles of the amine and amide groups in forming hydrogen bonds.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations calculate the trajectories of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the environment, such as a solvent.

The cyclobutane (B1203170) ring of this compound is not planar and can undergo a "puckering" motion. Furthermore, the side chains (amine and carboxamide groups) can rotate around their single bonds. MD simulations can explore the accessible conformations of the molecule over time, revealing the preferred orientations of these functional groups and the energy barriers between different puckered states of the ring. This dynamic information is crucial for understanding how the molecule's shape fluctuates and how it might adapt its conformation to bind to a receptor or interact with other molecules.

Ligand-Protein Interaction Simulations (Docking Studies)

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a small molecule, such as this compound, might interact with a protein target at the atomic level. nih.govmdpi.com Such simulations allow for the characterization of the binding mode and affinity, providing insights that can guide the development of new therapeutic agents. nih.gov

In a typical docking study involving this compound, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound, the "ligand," is generated and optimized. Using software like AutoDock or Gold, the ligand is then placed into the binding site of the protein, and various possible conformations and orientations are systematically explored. mdpi.com A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. dovepress.com

The functional groups of this compound are key to its potential interactions. The primary amine (-NH2) and the amide (-CONH2) groups can act as both hydrogen bond donors and acceptors. The cyclobutane ring, being a rigid and non-polar scaffold, can engage in van der Waals and hydrophobic interactions with non-polar residues in the protein's binding pocket.

A hypothetical docking simulation of this compound into a protein's active site might yield results as detailed in the table below. The binding energy indicates the strength of the interaction, while the identified interactions specify the key molecular forces stabilizing the complex.

| Interaction Type | Functional Group | Potential Interacting Residue (Example) |

| Hydrogen Bond (Donor) | Amine (-NH₂) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Amide (C=O) | Arginine, Lysine, Serine |

| Hydrogen Bond (Donor) | Amide (-NH₂) | Aspartate, Glutamate, Backbone Carbonyl |

| Hydrophobic Interaction | Cyclobutane Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| van der Waals | Entire Molecule | Various residues in the binding pocket |

Molecular dynamics (MD) simulations can further refine the results of docking studies by simulating the movement of atoms in the complex over time, providing a more dynamic picture of the interaction and the stability of the predicted binding pose. frontiersin.orgnih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

Quantum Chemical Calculations on Cyclobutane Ring Formation Mechanisms

The formation of the cyclobutane ring, the core structure of this compound, is a subject of significant theoretical interest. Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, have been employed to elucidate the mechanisms of its synthesis, which typically involves [2+2] cycloaddition reactions.

These reactions can be initiated either thermally or photochemically. According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are "forbidden" as a concerted suprafacial-suprafacial process. Theoretical studies have shown that these reactions often proceed through a stepwise mechanism involving a biradical intermediate. High-level quantum calculations can map the potential energy surface of this process, identifying the transition states and the intermediate species. For the parent reaction of two ethylene (B1197577) molecules forming cyclobutane, the activation energy is high, reflecting the forbidden nature of the concerted pathway. The presence of substituents, such as the amino and carboxamide groups, can significantly influence the reaction barrier and the stability of the intermediates.

Photochemical [2+2] cycloadditions, in contrast, are "allowed" processes. DFT calculations have been used to study the excited-state potential energy surfaces of these reactions. The mechanism often involves the excitation of one reactant molecule to its first excited singlet or triplet state, followed by interaction with a ground-state molecule to form an exciplex, which then proceeds to form the cyclobutane ring. Computational models can predict the stereoselectivity and regioselectivity of such reactions, which is crucial for synthesizing specifically substituted cyclobutanes.

| Calculation Method | Focus of Study | Key Findings |

| CBS-QB3 | Unimolecular decomposition of cyclobutane | Ring opening proceeds via a biradical mechanism; provides accurate rate constants. |

| Density Functional Theory (DFT) | Photochemical Norrish-Yang cyclization | Assesses feasibility and stereochemical outcome of cyclobutanol (B46151) ring formation. |

| Ab initio and DFT QM | Conformational properties of cyclobutane derivatives | Characterizes the influence of the ring on peptide backbone flexibility. researchgate.net |

Evaluation of Autoxidation and Hydrolysis Susceptibility via Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF)

Bond Dissociation Energies (BDE): The susceptibility of this compound to autoxidation can be computationally evaluated by calculating the BDE of its C-H bonds. Autoxidation is a radical chain reaction initiated by the abstraction of a hydrogen atom. The weaker the C-H bond, the lower its BDE, and the more susceptible it is to abstraction.

For this compound, there are several types of C-H bonds:

The C-H bond at the C1 position (quaternary carbon, no C-H bond).

The C-H bonds on the methylene (B1212753) groups (C2, C4) of the cyclobutane ring.

The C-H bonds on the methylene group (C3) of the cyclobutane ring.

Quantum chemical calculations can predict these BDEs. Generally, C-H bonds on a strained cyclobutane ring are slightly weaker than those in acyclic alkanes. The presence of the electron-withdrawing amide group and the amino group can also influence the BDE of adjacent C-H bonds. By comparing the calculated BDEs, the most likely site for initial hydrogen abstraction and subsequent oxidation can be identified.

Radial Distribution Functions (RDF): The hydrolysis of the amide group in this compound is a critical degradation pathway. MD simulations can be used to study the solvation structure of the molecule in water, which is a key factor in the hydrolysis reaction. The RDF, g(r), describes the probability of finding a solvent molecule (water) at a certain distance from a specific atom in the solute.

By calculating the RDF for water molecules around the carbonyl carbon of the amide group, one can gain insight into the solvent's organization in the vicinity of the reaction center. A high peak in the RDF at a short distance indicates a well-defined solvation shell, suggesting that water molecules are readily available to act as nucleophiles for the hydrolysis reaction. Simulations can model how the approach of a water molecule to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is the rate-determining step in many amide hydrolysis mechanisms.

| Parameter | Application to this compound | Insights Gained |

| Bond Dissociation Energy (BDE) | Calculation of C-H bond strengths on the cyclobutane ring. | Identifies the most susceptible site for radical-initiated autoxidation. |

| Radial Distribution Function (RDF) | Analysis of water molecule density around the amide group. | Characterizes the solvation environment and the accessibility of the carbonyl carbon to nucleophilic attack by water, providing insight into hydrolysis susceptibility. |

Conformational Interconversion and Potential Energy Surface Mapping

The four-membered cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. This puckering leads to a complex conformational landscape for this compound. The amino and carboxamide substituents at the C1 position can exist in different spatial arrangements relative to the ring's pucker.

Quantum mechanical calculations are used to map the potential energy surface (PES) of the molecule. researchgate.net This involves systematically changing key dihedral angles—such as those defining the ring pucker and the orientation of the substituents—and calculating the energy at each point. The resulting PES reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.

For this compound, key conformational features include:

Ring Puckering: The cyclobutane ring rapidly interconverts between two equivalent puckered conformations. The barrier for this inversion is typically low.

Substituent Orientation: The C1-N bond and C1-C(O) bond can rotate. However, studies on related molecules like the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid have shown that the cyclic nature of the side chain significantly restricts the backbone flexibility. researchgate.net The relative stability of different conformations is often found to be largely independent of the surrounding environment (gas-phase vs. water solution). researchgate.net

The PES provides a detailed map of the molecule's flexibility and preferred shapes. This information is crucial for understanding its biological activity, as the bioactive conformation that binds to a protein target must be a low-energy, accessible state.

| Conformational Feature | Description | Energy Barrier (Typical) |

| Ring Puckering | Interconversion between two non-planar, puckered conformations of the cyclobutane ring. | Low |

| C-N Bond Rotation | Rotation of the amine group around the C1-N bond. | Moderate |

| C-C(O) Bond Rotation | Rotation of the carboxamide group around the C1-C(O) bond. | Moderate |

Mechanistic Insights into Biological and Biochemical Interactions Involving 1 Aminocyclobutanecarboxamide Analogues

Inhibition of Kinase Activity

Analogues of 1-aminocyclobutanecarboxamide, particularly those incorporating a pyrazine-carboxamide moiety, have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling.

Spleen Tyrosine Kinase (Syk) Inhibition Mechanisms by Pyrazine-Carboxamide Derivatives

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. nih.govosti.gov The inhibition of Syk is a therapeutic strategy for various autoimmune and inflammatory diseases. nih.govcsmres.co.uk Pyrazine-carboxamide derivatives have emerged as effective Syk inhibitors. nih.govnih.gov

The mechanism of inhibition primarily involves the formation of hydrogen bonds between the inhibitor and the hinge region of the Syk kinase domain. nih.gov This interaction is crucial for the potent and selective inhibition of the enzyme's activity. nih.gov The planarity of the pyrazine-carboxamide scaffold is a key determinant of its binding affinity, as a planar conformation is favored for efficient interaction with the hinge domain. nih.govosti.gov X-ray crystallography studies of carboxamide-based inhibitors bound to Syk have revealed bidentate hydrogen bonding to the backbone of specific amino acid residues, such as Glu449 and Ala451, in the hinge region. nih.gov

The optimization of these inhibitors often involves modifications to enhance this planarity. For instance, creating an intramolecular hydrogen bond within the inhibitor molecule can stabilize a planar conformation, leading to a significant improvement in inhibitory potency. nih.govosti.gov

Table 1: Potency of Selected Carboxamide-Based Syk Inhibitors

| Compound | Syk IC50 | Key Structural Feature |

| Picolinamide 6 | >10 μM | Inactive due to potential torsional strain |

| Pyrazinecarboxamide 7 | 1.6 μM | Improved potency with pyrazine (B50134) core |

| Indole (B1671886) 8 | 5 nM | Doubly stabilized planarity enhancing potency |

| Benzofuran 13 | 530 nM | Loss of potency compared to indole analogue |

| Aryl ether 15 | 9 nM | Planar configuration leading to high potency |

Data sourced from scientific literature. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., B-cell Receptor, Src Family Kinases)

Syk is a central component of the B-cell receptor (BCR) signaling cascade. nih.govmdpi.com Upon antigen binding to the BCR, Syk is recruited and activated, initiating a series of downstream events that lead to B-cell proliferation, differentiation, and antibody production. csmres.co.ukmdpi.comnih.gov By inhibiting Syk, pyrazine-carboxamide derivatives effectively block these BCR-mediated signals. nih.govosti.gov This disruption of the BCR pathway is a key mechanism behind the therapeutic potential of these compounds in B-cell malignancies and autoimmune diseases. oup.com

The inhibition of Syk can also affect other signaling pathways. For instance, some Syk inhibitors have been observed to decrease the phosphorylation of downstream targets like ERK1/2 and Akt. nih.gov While highly selective Syk inhibitors are sought after to minimize off-target effects, some kinase inhibitors can exhibit cross-reactivity with other kinase families, such as the Src family kinases. semanticscholar.org The structural similarities between the ATP-binding sites of different kinases can lead to such off-target inhibition. However, the development of highly selective inhibitors, such as GS-9973, demonstrates that it is possible to target Syk with minimal impact on other kinases. oup.com

Molecular Recognition and Binding Dynamics

The specific chemical features of this compound analogues are critical for their molecular recognition by and binding to biological targets. The amino and carboxamide groups, in particular, play a pivotal role in these interactions.

Role of Amino and Carboxamide Groups in Hydrogen Bonding and Ionic Interactions with Biomolecules

The amino (-NH2) and carboxamide (-CONH2) groups are key pharmacophoric features that facilitate interactions with biomolecules through hydrogen bonding and ionic interactions. nih.gov The nitrogen and oxygen atoms in these groups can act as hydrogen bond acceptors, while the hydrogen atoms attached to nitrogen can act as hydrogen bond donors. youtube.com These hydrogen bonds are directional and play a crucial role in the specific recognition and binding of the molecule to its target, such as the active site of an enzyme. nih.govyoutube.com

Structure-Activity Relationship (SAR) Studies in Cyclobutane (B1203170) Carboxamide Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For cyclobutane carboxamide scaffolds, SAR studies have provided valuable insights for the design of more potent and selective inhibitors. nih.govnih.gov

The cyclobutane ring itself provides a rigid and three-dimensional scaffold that can orient the appended functional groups in a precise manner for optimal interaction with the target. nih.govnih.gov This conformational rigidity is an advantageous feature in drug design, as it reduces the entropic penalty upon binding. nih.govnih.gov

SAR studies on cyclobutane-based molecules have demonstrated that modifications to the side chains attached to the cyclobutane core can have a profound impact on activity. For example, in the development of integrin antagonists, the length and nature of the sidechains mimicking arginine and aspartic acid were found to be critical for potency. nih.govnih.gov Similarly, for kinase inhibitors, the nature of the substituents on the carboxamide and the pyrazine ring can significantly affect the inhibitory concentration and selectivity. nih.gov The introduction of different functional groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and pharmacokinetic properties. researchgate.net

Table 2: Key SAR Findings for Cyclobutane-Based Compounds

| Structural Modification | Impact on Activity | Rationale |

| Lengthening of side chains | Increased potency in integrin antagonists | Optimal reach to binding pockets |

| Introduction of a reversed amide | Potential for improved metabolic stability | Altered susceptibility to proteases |

| Variation of substituents on aromatic rings | Modulated kinase inhibitory activity | Influences electronic and steric interactions |

Information compiled from SAR studies. nih.govnih.govresearchgate.net

Implications for Cellular Processes and Biological Systems

The inhibition of key enzymes like Syk by this compound analogues has significant consequences for various cellular processes and, by extension, the functioning of biological systems, particularly the immune system.

The primary cellular effect of Syk inhibition is the suppression of immune cell activation. researchgate.net This includes the inhibition of B-cell proliferation and differentiation, mast cell degranulation, and macrophage phagocytosis. nih.govnih.gov By blocking these processes, Syk inhibitors can dampen the inflammatory response, which is beneficial in autoimmune diseases where the immune system mistakenly attacks the body's own tissues. nih.govcsmres.co.uk

Furthermore, the modulation of kinase signaling pathways can have broader effects on cellular functions. For instance, the inhibition of Syk has been shown to have antiproliferative effects in certain cancer cells, suggesting a potential role for these compounds in oncology. researchgate.net The intricate network of signaling pathways within a cell means that the inhibition of a single kinase can have cascading effects, influencing processes such as cell survival, apoptosis, and migration. nih.gov The ability of small molecules like this compound analogues to selectively target these pathways underscores their importance as tools for both therapeutic intervention and for dissecting the complexities of cellular signaling.

Influence on B-cell Activation and Lymphocyte Survival Signaling

Research into synthetic analogues of the immunomodulatory peptide tuftsin (B1682037), which incorporate 1-aminocyclobutane-1-carboxylic acid residues, has demonstrated a significant influence on cytokine secretion. nih.govacs.org Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg), is known to enhance various functions of phagocytic cells. nih.gov When novel 2,4-methano amino acids (MAAs), which are derivatives of 1-aminocyclobutane-1-carboxylic acid, were incorporated into the tuftsin peptide chain, the resulting analogues exhibited enhanced biological activity. nih.gov

Specifically, these methano tuftsin analogues were assayed for their capacity to stimulate the secretion of interleukin-6 (IL-6) by mouse peritoneal macrophages. nih.gov The results indicated that certain analogues were considerably more active than the parent tuftsin peptide in augmenting the release of this pivotal cytokine. nih.gov For instance, at a concentration of 2 x 10-7 M, [MThr1]tuftsin and an isomer of [MVal3]tuftsin demonstrated significantly higher activity in promoting IL-6 secretion. nih.gov

The increased secretion of IL-6 is a critical finding, as this pleiotropic cytokine plays a central role in the regulation of the immune response, including the activation and survival of B-lymphocytes. frontiersin.org IL-6 is known to be a potent B-cell stimulating factor, promoting the differentiation of B-cells into antibody-producing plasma cells. frontiersin.org Furthermore, IL-6 contributes to lymphocyte survival by promoting anti-apoptotic signaling pathways. Therefore, by stimulating the release of IL-6 from macrophages, the 1-aminocyclobutane-1-carboxylic acid-containing tuftsin analogues can indirectly influence B-cell activation and enhance lymphocyte survival. This indirect mechanism suggests a potential pathway through which this compound analogues could modulate humoral immunity.

Table 1: Activity of Methano Tuftsin Analogues on Interleukin-6 (IL-6) Secretion

| Compound | Concentration (M) | Activity Compared to Tuftsin | Reference |

|---|---|---|---|

| [MThr1]tuftsin | 2 x 10-7 | Considerably more active | nih.gov |

| Isomer of [MVal3]tuftsin | 2 x 10-7 | Considerably more active | nih.gov |

| [MOrn2]Tuftsin | 2 x 10-7 | Equally potent | nih.gov |

Potential Modulatory Roles in Pathological Conditions Mediated by Kinase Activity

While direct evidence of this compound analogues acting as kinase inhibitors is not yet established in the scientific literature, the structural characteristics of cyclic amino acids and their derivatives suggest a potential for such activity. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in various pathological conditions, including cancer and inflammatory diseases. nih.gov The development of kinase inhibitors is, therefore, a significant area of therapeutic research. nih.gov

Cyclic peptides and molecules containing cyclic amino acid scaffolds have been investigated as potential kinase inhibitors. nih.govmolecularcloud.org The constrained conformational flexibility of cyclic structures can lead to higher binding affinity and selectivity for the ATP-binding site or allosteric sites of kinases. nih.gov For instance, cyclic peptides containing alternating arginine and tryptophan residues have been shown to act as non-competitive inhibitors of c-Src tyrosine kinase. nih.gov

Although specific studies on this compound are lacking in this context, the general principle that cyclic scaffolds can be utilized to design potent and selective kinase inhibitors provides a rationale for future investigations. The unique three-dimensional structure of the aminocyclobutane ring could serve as a novel scaffold for the design of inhibitors targeting specific kinases involved in disease pathogenesis. The exploration of this compound and its derivatives as potential kinase modulators represents a promising, albeit currently unexplored, avenue for therapeutic development in pathologies driven by aberrant kinase activity.

Future Directions and Emerging Research Avenues for 1 Aminocyclobutanecarboxamide

Development of Novel, Environmentally Benign Synthetic Routes with Enhanced Atom Economy

A primary focus of modern chemical synthesis is the development of "green" methodologies that are both efficient and environmentally responsible. A key principle of green chemistry is atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org The goal is to minimize waste by designing synthetic pathways where the majority of atomic material from the starting compounds becomes part of the target molecule. primescholars.com

Future research into the synthesis of 1-Aminocyclobutanecarboxamide and its derivatives will likely prioritize the following:

Catalytic Processes: Moving away from stoichiometric reagents that are consumed in the reaction, researchers will focus on developing novel catalysts. Catalytic reactions can improve atom economy, reduce energy consumption, and often allow for processes to be more selective and efficient. jk-sci.com

Use of Renewable Feedstocks and Greener Solvents: Emphasis will be placed on utilizing starting materials derived from renewable sources and employing solvents that are less hazardous to the environment.

By embracing these principles, chemists can develop synthetic routes to cyclobutane (B1203170) carboxamides that are not only more efficient but also more sustainable, reducing the economic and environmental impact of their production. wikipedia.org

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| High Atom Economy | Designing reactions (e.g., addition reactions) that incorporate most reactant atoms into the final product. jk-sci.comnih.gov | Minimizes byproducts and chemical waste. jocpr.com |

| Catalysis | Use of selective catalysts to facilitate reactions instead of stoichiometric reagents. jk-sci.com | Increases reaction efficiency and reduces waste. jocpr.com |

| Avoidance of Protecting Groups | Developing synthetic routes that do not require protection/deprotection steps. jk-sci.com | Shortens synthesis, improves overall yield, and reduces waste. |

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational chemistry provides powerful tools for understanding molecular behavior and predicting chemical properties, thereby accelerating the drug discovery process. For this compound, advanced computational modeling is a crucial avenue for future research.

Quantum mechanical calculations, for instance, can determine the conformational preferences of molecules, revealing how the cyclic side chain restricts the flexibility of the compound. researchgate.net Such studies have been used to characterize the N-acetyl-N′-methylamide derivative of the related 1-aminocyclobutane-1-carboxylic acid, providing insights into its structure in both gas-phase and aqueous solutions. researchgate.net This foundational knowledge is critical for designing derivatives that fit precisely into the binding sites of biological targets.

Furthermore, these computational methods are used to develop force-field parameters for classical molecular dynamics simulations. researchgate.net These simulations can model the interaction of this compound derivatives with target proteins over time, offering a dynamic view of the binding process and helping to optimize lead compounds for improved efficacy and selectivity. Chemoinformatics databases and tools can be used to screen virtual libraries of related compounds, identifying new candidates for synthesis and biological testing. uci.edu

| Computational Technique | Application in this compound Research | Objective |

| Quantum Mechanics (QM) | Determining stable conformations and electronic properties. researchgate.net | To understand the intrinsic structural preferences of the molecule. |

| Molecular Dynamics (MD) | Simulating the interaction between the compound and a biological target. researchgate.net | To predict binding affinity and mode of action. |

| QSAR/Chemoinformatics | Analyzing relationships between chemical structure and biological activity across a series of compounds. mdma.ch | To guide the design of new derivatives with enhanced properties. |

Exploration of Novel Biological Targets and Therapeutic Pathways Beyond Kinase Inhibition

While much of the therapeutic interest in small molecules stems from their role as protein kinase inhibitors in oncology, there is a growing imperative to explore biological targets beyond this well-established class. explorationpub.comrsc.org Dysregulation of protein kinases is linked to numerous diseases, but the conserved nature of their ATP-binding sites can make achieving inhibitor selectivity a significant challenge, potentially leading to off-target effects. rsc.orgnih.gov

Future research on this compound should therefore actively investigate its potential to modulate other biological targets. An important precedent for this is the known activity of the related compound, 1-aminocyclobutane-1-carboxylate, as a ligand for the N-methyl-D-aspartate (NMDA)-associated glycine (B1666218) receptor, which plays a role in neurotransmission. This suggests that the cyclobutane carboxamide scaffold may have applications in neurological disorders.

Exploring novel targets could involve:

High-Throughput Screening: Testing the compound against large panels of different enzymes, receptors, and ion channels.

Chemical Proteomics: Using chemical probes based on the this compound structure to identify its binding partners within cells.

Phenotypic Screening: Observing the effects of the compound on cell behavior to uncover its mechanism of action without a preconceived target.

Identifying new therapeutic pathways for this chemical scaffold could unlock its potential for treating a wider range of diseases, from neurodegeneration to inflammatory conditions. nih.govnih.gov

Integration of Multidisciplinary Approaches for Comprehensive Understanding of Cyclobutane Carboxamide Chemistry

A holistic understanding of the therapeutic potential of this compound and its derivatives can only be achieved through the integration of multiple scientific disciplines. The fields of bioinformatics and chemoinformatics are essential for managing and interpreting the vast amounts of data generated in modern drug discovery. nih.gov

Chemoinformatics allows for the systematic organization of chemical structure data and the prediction of properties, enabling researchers to design virtual libraries of novel cyclobutane carboxamide derivatives and prioritize them for synthesis. uci.edu

Bioinformatics provides the tools to analyze biological data, such as genomic and proteomic information, helping to identify potential new drug targets and understand the biological pathways that these compounds modulate.

Chemical Biology uses chemical tools to study biological systems. Probes based on the this compound scaffold can be synthesized to investigate protein function and cellular pathways directly.

By combining the insights from synthetic chemistry, computational modeling, pharmacology, and these data-intensive disciplines, researchers can build a comprehensive picture of cyclobutane carboxamide chemistry. This integrated approach will accelerate the journey from initial discovery to the development of new therapeutic agents.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming the cyclobutane ring structure and substituent positions. The amino group’s chemical shift typically appears at δ 1.5–2.5 ppm in -NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>95%) and identifies byproducts from incomplete reactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₅H₈N₂O₂ for this compound) and fragmentation patterns .

How can researchers optimize enantiomeric purity during the synthesis of this compound derivatives?

Advanced Research Focus

Chiral resolution challenges arise due to the compound’s constrained cyclobutane ring. Strategies include:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed amination to favor specific enantiomers .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer, achieving >90% enantiomeric excess (ee) .